molecular formula C20H21N5O3S B5165859 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B5165859
M. Wt: 411.5 g/mol
InChI Key: JIEGGOICKLSVAI-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiadiazole ring, a benzyl group, and a piperazine moiety in its structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step may involve a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Piperazine Moiety: This can be done through a coupling reaction with piperazine derivatives.

    Furan-2-carbonyl Group Addition: This step might involve acylation reactions using furan-2-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring or benzyl group may be susceptible to oxidation under specific conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The benzyl and furan groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide would depend on its specific biological target. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide: can be compared with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c26-17(21-20-23-22-18(29-20)13-15-5-2-1-3-6-15)14-24-8-10-25(11-9-24)19(27)16-7-4-12-28-16/h1-7,12H,8-11,13-14H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEGGOICKLSVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN=C(S2)CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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